CID 78065485
Description
A comprehensive introduction to CID 78065485 would typically include:
- Chemical identity: IUPAC name, molecular formula, molecular weight, and structural classification.
- Physicochemical properties: LogP (partition coefficient), solubility, polarity (TPSA), and spectroscopic data (e.g., NMR, MS).
- Biological relevance: Known pharmacological activities, metabolic pathways, or toxicological profiles.
- Synthetic accessibility: Reaction conditions, precursors, and yield if synthesized.
Properties
Molecular Formula |
C4H3NSi2 |
|---|---|
Molecular Weight |
121.24 g/mol |
InChI |
InChI=1S/C4H3NSi2/c1-3-6-5-7-4-2/h1-2,5H |
InChI Key |
AOZGPYYBMCBGTI-UHFFFAOYSA-N |
Canonical SMILES |
C#C[Si]N[Si]C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact steps and conditions depend on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations. Solvents and catalysts play a crucial role in facilitating these reactions.
Chemical Reactions Analysis
CID 78065485 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives of the original compound.
Scientific Research Applications
CID 78065485 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 78065485 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparison with Similar Compounds
Example Table 1: Basic Properties of CID 78065485
| Property | Value/Description |
|---|---|
| Molecular Formula | [Not available] |
| Molecular Weight | [Not available] |
| LogP (iLOGP) | [Not available] |
| Solubility (Water) | [Not available] |
| TPSA | [Not available] |
Note: No data for this compound is retrievable from the provided evidence.
Comparison with Similar Compounds
A robust comparison would involve structurally or functionally analogous compounds, such as those with shared pharmacophores, biological targets, or metabolic pathways. Key parameters for comparison include:
- Structural similarities/differences : Core scaffolds, functional groups, stereochemistry.
- Physicochemical properties : LogP, solubility, bioavailability scores.
- Biological activity : Efficacy, selectivity, toxicity.
- Synthetic routes : Complexity, yield, scalability.
Example Table 2: Comparative Analysis
| Compound (CID) | Molecular Weight | LogP | Solubility (mg/mL) | Bioavailability Score | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | N/A | N/A | N/A | N/A | N/A |
| CID 5469634 (Example) | 316.4 | 5.2 | 0.12 | 0.55 | Carboxylic acid, alkene |
| CID 123908 (Example) | 208.1 | -1.3 | 86.7 | 0.85 | Hydroxy, carboxylic acid |
Note: Data for this compound is absent in the evidence. Example compounds (CID 5469634, CID 123908) are cited from and for illustrative purposes only .
Research Findings and Limitations
- Structural insights : Overlay studies (e.g., 3D alignment with steroids or bile acids) could highlight binding interactions or steric hindrance .
- Activity cliffs: Minor structural changes (e.g., substitution patterns) might drastically alter biological activity, as seen in betulin-derived inhibitors .
- Synthetic challenges : High molecular weight or poor solubility (e.g., LogP >5) may limit drug-likeness, requiring formulation optimization .
Key Limitations :
No experimental data for this compound is available in the evidence.
Comparisons rely on hypothetical frameworks rather than empirical results.
Recommendations for Future Studies
To address knowledge gaps:
- Conduct high-throughput screening to assess bioactivity (e.g., enzyme inhibition, receptor binding).
- Perform ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) using in silico tools or in vitro assays .
- Explore structure-activity relationships (SAR) via synthetic modification of core moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
